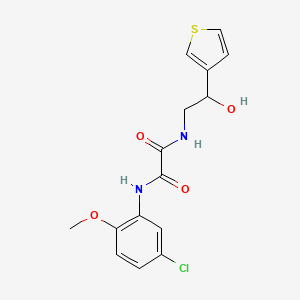

N-甲基-N-乙酰-3,4-亚甲二氧基苯甲胺

描述

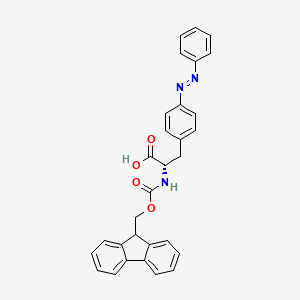

“N-methyl-N-acetyl-3,4-methylenedioxybenzylamine” is a substituted amine, with methylenedioxybenzylamine as the core structure. The methylenedioxy group (two oxygen atoms bridging two carbon atoms) is a common feature in many biologically active compounds, including some pharmaceuticals . The N-methyl-N-acetyl groups suggest that this compound might have been modified to change its properties or biological activity .

Molecular Structure Analysis

The molecular structure of a compound like this would likely show the presence of a benzene ring (indicating aromaticity), a methylenedioxy group attached to the benzene ring, and an amine group (NH2) that has been substituted with methyl (CH3) and acetyl (C2H3O) groups .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this would depend on its exact structure. Factors such as polarity, molecular size, and the presence of functional groups (like the methylenedioxy group and the substituted amine) would all influence its properties .科学研究应用

- SY-640 exhibits hepatoprotective effects. Research indicates that it inhibits the covalent binding of 3H-benzo(a)pyrene (a carcinogen) to mouse hepatocyte nuclear DNA both in vitro and in vivo . This property makes it relevant for liver health and protection.

- SY-640 has been investigated for its anti-inflammatory properties. It reduces liver injury induced by Propionibacterium acnes and lipopolysaccharide in mice . Its antioxidant activity may contribute to overall health and disease prevention.

- N-[(1,3-dioxaindan-5-yl)methyl]-N-methylacetamide can be synthesized effectively in a single-batch step, potentially serving as an alternative method for producing NAC . NAC is used as a mucolytic medication, antioxidant, and antidote for paracetamol overdose .

- SY-640 plays a role in glutathione synthesis. Glutathione is a crucial antioxidant in the human body, detoxifying harmful compounds and supporting overall health .

- Studies suggest that N-[(1,3-dioxaindan-5-yl)methyl]-N-methylacetamide may be effective in preventing diabetic kidney disease (nephropathy). High glucose levels in diabetes can damage kidneys, and this compound could mitigate such damage .

- SY-640 might have implications for lung health. It could potentially alleviate lung inflammation, making it relevant for conditions like influenza .

Hepatoprotective Activity

Anti-Inflammatory and Antioxidant Potential

Alternative to N-Acetylcysteine (NAC)

Glutathione Precursor

Potential in Diabetic Kidney Disease Prevention

Lung Health and Inflammation

作用机制

Target of Action

SY-640, also known as N-[(1,3-dioxaindan-5-yl)methyl]-N-methylacetamide or N-methyl-N-acetyl-3,4-methylenedioxybenzylamine, is a small molecule drug It has been associated with liver diseases and digestive system disorders .

Mode of Action

SY-640 has been found to have a hepatoprotective effect . It inhibits the covalent binding of carcinogenic benzo(a)pyrene to mouse hepatocyte nuclear DNA . This inhibition is achieved by increasing the liver microsomal cytochrome P-450 content and aminopyrine demethylase activity . The compound forms a metabolic-intermediate (MI) complex with cytochrome P-450, which may partially explain its inhibitory effect .

Biochemical Pathways

SY-640 affects the biochemical pathways involved in the metabolic activation of carcinogens in liver microsomes . It increases the content of cytochrome P-450, a key enzyme in these pathways . Additionally, it influences the aminopyrine demethylase activity, another important component of these pathways .

Pharmacokinetics

It has been found that the compound’s hepatoprotective activity is significant when administered orally at a dose of 150 mg/kg once daily for three days .

Result of Action

The administration of SY-640 results in a marked inhibition of the covalent binding of 3H-benzo(a)pyrine to mouse hepatocyte nuclear DNA, both in vitro and in vivo . This suggests that SY-640 has a protective effect against the damage caused by carcinogens in the liver .

Action Environment

The action of SY-640 is influenced by environmental factors such as the presence of carcinogens and the state of the liver microsomal enzymes . Its efficacy in inhibiting the binding of carcinogens to DNA and its stability may be affected by these factors .

安全和危害

未来方向

属性

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-N-methylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c1-8(13)12(2)6-9-3-4-10-11(5-9)15-7-14-10/h3-5H,6-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIWDGIYBLGMPRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(C)CC1=CC2=C(C=C1)OCO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601343736 | |

| Record name | N-Methyl-N-acetyl-3,4-methylenedioxybenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601343736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-methyl-N-acetyl-3,4-methylenedioxybenzylamine | |

CAS RN |

168705-70-2 | |

| Record name | N-Methyl-N-acetyl-3,4-methylenedioxybenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601343736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What is the mechanism of action of SY-640 in protecting against liver injury?

A1: While the exact mechanism is still under investigation, research suggests that SY-640 exerts its hepatoprotective effects through multiple pathways. [, , , , , ] Specifically, studies highlight its ability to:

- Modulate immune response: SY-640 has been shown to reduce the infiltration of immune cells, such as T-lymphocytes and macrophages, into the liver, which play a key role in inflammation and injury. [, , ] It also appears to modulate the expression of cell adhesion molecules like leukocyte function-associated antigen-1 (LFA-1) on these cells, further hindering their migration to the liver. []

- Regulate inflammatory mediators: SY-640 has demonstrated an ability to regulate the levels of key inflammatory mediators involved in liver injury. It inhibits the elevation of serum tumor necrosis factor-alpha (TNF-α), a cytokine heavily implicated in liver damage, in models of Propionibacterium acnes and lipopolysaccharide-induced liver injury. [, ] Furthermore, SY-640 influences nitric oxide (NO) production, showing a complex interplay where it appears to suppress NO release from macrophages (potentially contributing to reduced toxicity) while enhancing plasma NO levels (potentially promoting beneficial effects). [, , ]

Q2: How does SY-640 interact with Benzo(a)pyrene metabolism and its binding to DNA?

A2: SY-640 demonstrates a protective effect against the carcinogenic potential of Benzo(a)pyrene (BP). [] It inhibits the covalent binding of BP to mouse hepatocyte nuclear DNA both in vitro and in vivo. [] This effect is attributed to several factors:

- Modulation of Cytochrome P450: SY-640 has been observed to influence cytochrome P450 activity, a key enzyme system involved in the metabolic activation of many carcinogens, including BP. While it increases liver microsomal cytochrome P-450 content after repeated administration, it acutely inhibits aminopyrine demethylase activity (a marker of P450 activity) both in vivo and in vitro. [] This suggests a complex interaction with P450, potentially influencing specific isoforms involved in BP bioactivation.

- Metabolic Intermediate Complex Formation: SY-640 forms a metabolic-intermediate (MI) complex with NADPH-reduced mouse liver microsomes. [] This interaction could potentially interfere with the binding of BP to the active site of cytochrome P450, hindering its metabolic activation into reactive intermediates that bind DNA.

Q3: Are there any studies on the pharmacokinetics of SY-640?

A3: While the provided abstracts do not provide detailed pharmacokinetic data, they offer some insights:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(Z)-3-[3-chloro-4-[(4-chlorophenyl)methoxy]phenyl]-2-cyanoprop-2-enamide](/img/structure/B2798381.png)

![4-(4-Fluorophenyl)-2-[4-(octyloxy)phenyl]pyrimidine](/img/structure/B2798382.png)

![2-Amino-6-[2-(3,4-dihydroxyphenyl)-2-oxoethyl]sulfanyl-4-(4-phenylmethoxyphenyl)pyridine-3,5-dicarbonitrile](/img/structure/B2798383.png)

![1-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-2-(4-methylphenyl)ethanone](/img/structure/B2798387.png)

![(E)-3-[3-bromo-4-[2-(dimethylamino)-2-oxoethoxy]-5-ethoxyphenyl]-2-cyano-N-(2,4,6-trimethylphenyl)prop-2-enamide](/img/structure/B2798389.png)

![[(Z)-[5-chloro-1-[(4-chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 3-methylbutanoate](/img/structure/B2798394.png)

![2-[2-amino-4-methyl-6-oxo-1(6H)-pyrimidinyl]-N~1~-(3-chloro-4-fluorobenzyl)acetamide](/img/structure/B2798399.png)

![6-Cyclopropyl-2-({1-[(1-hydroxycyclohexyl)methyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2798401.png)